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Compound of Interest

Compound Name: GB-110 hydrochloride

Cat. No.: B8087040 Get Quote

A Comprehensive Technical Guide to the Synthesis and Purification of GB-110 Hydrochloride

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth overview of the synthesis and purification of GB-110 hydrochloride, a potent and

selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). The methodologies

detailed herein are derived from the primary scientific literature.

Introduction
GB-110 hydrochloride is a valuable research tool for investigating the physiological and

pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and

cancer. Its chemical name is N-((S)-1-(((S)-1-((S)-3-cyclohexyl-1-(((S)-1-((3,4-

dimethoxyphenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-

oxopentan-2-yl)isoxazole-5-carboxamide hydrochloride. The synthesis is a multi-step process

involving solid-phase peptide synthesis (SPPS) followed by solution-phase modifications and

subsequent purification.

Synthesis of GB-110
The synthesis of GB-110 is based on a solid-phase approach, the general workflow for which is

outlined below.
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Experimental Workflow: GB-110 Synthesis and
Purification
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Caption: Workflow for the synthesis and purification of GB-110 hydrochloride.

Experimental Protocol: Synthesis
The synthesis of the precursor peptide is performed on Rink Amide AM resin.

Resin Swelling: Rink Amide AM resin is swelled in dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20%

piperidine in DMF.

Amino Acid Coupling: The following Fmoc-protected amino acids are sequentially coupled to

the resin: Fmoc-L-leucine, Fmoc-L-isoleucine, and Fmoc-L-cyclohexylalanine. For each

coupling step, the amino acid is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-

diisopropylethylamine) in DMF.

Final Coupling: Boc-L-alanine is coupled to the N-terminus of the growing peptide chain

using the same coupling reagents.

Cleavage from Resin: The resulting peptidyl resin is treated with a cleavage cocktail of

trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water to cleave the peptide from the

solid support and remove the Boc protecting group. The crude peptide is then precipitated

with cold diethyl ether.
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Isoxazole Coupling: The crude peptide is dissolved in DMF, and isoxazole-5-carboxylic acid

is coupled to the N-terminus of the isoleucine residue using HBTU, HOBt, and DIPEA.

Final Amide Coupling: The Boc-protecting group on the alanine residue is removed with TFA,

and the resulting free amine is coupled with 3,4-dimethoxyaniline using HBTU, HOBt, and

DIPEA to yield crude GB-110.

Purification of GB-110 Hydrochloride
The crude GB-110 is purified by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Experimental Protocol: Purification
Preparative RP-HPLC: The crude GB-110 is dissolved in a minimal amount of a mixture of

acetonitrile and water and purified on a preparative C18 RP-HPLC column. A linear gradient

of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

Fraction Analysis: The collected fractions are analyzed by analytical RP-HPLC and mass

spectrometry to identify those containing the pure product.

Lyophilization: The pure fractions are combined and lyophilized to yield the purified GB-110

as a trifluoroacetate salt.

Conversion to Hydrochloride Salt: The trifluoroacetate salt is converted to the hydrochloride

salt by dissolving the compound in a suitable solvent and treating it with a solution of HCl.

The final product is then obtained after removal of the solvent.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of GB-110, as

reported in the primary literature.
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Parameter Value Reference

Final Yield

Not explicitly stated, but

typically in the range of 10-

30% for multi-step peptide

synthesis.

General knowledge of SPPS

Purity (by HPLC) >95% [1]

Molecular Formula C33H50N6O5 (Free Base) [1]

Molecular Weight 610.79 g/mol (Free Base) [1]

EC50 (PAR2 activation) 0.28 µM (in HT29 cells) [1]

PAR2 Signaling Pathway
GB-110, as a PAR2 agonist, activates downstream signaling cascades upon binding to the

receptor. A simplified representation of the canonical PAR2 signaling pathway leading to

calcium mobilization is depicted below.

PAR2 Signaling Cascade
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Caption: Simplified PAR2 signaling pathway initiated by GB-110.
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Upon binding of GB-110 to PAR2, the receptor couples to the Gq/11 G-protein. This activates

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and

increased intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates

various downstream targets, leading to a cellular response.

Conclusion
This technical guide provides a detailed framework for the synthesis and purification of GB-110
hydrochloride, a critical tool for PAR2 research. The multi-step synthesis requires expertise in

solid-phase peptide synthesis and solution-phase chemistry, while the purification necessitates

proficiency in preparative chromatography. The provided diagrams offer a clear visualization of

the experimental workflow and the relevant biological pathway. Researchers and drug

development professionals can utilize this information to produce and characterize GB-110 for

their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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